molecular formula C11H15N3O2S2 B2810969 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1235629-66-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2810969
CAS No.: 1235629-66-9
M. Wt: 285.38
InChI Key: NTDULJDBQPPLJS-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted with a sulfonamide group, connected via an ethyl linker to a 3,5-dimethylpyrazole moiety. This structure combines electron-rich aromatic systems (thiophene, pyrazole) with a sulfonamide group, a functional group historically associated with antimicrobial and enzymatic inhibitory activity.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-9-8-10(2)14(13-9)6-5-12-18(15,16)11-4-3-7-17-11/h3-4,7-8,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDULJDBQPPLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of 3,5-dimethyl-1H-pyrazole precursors.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via nucleophilic substitution reactions, where the pyrazole nitrogen attacks an ethyl halide.

    Sulfonamide Formation: The final step involves the reaction of the ethyl-linked pyrazole with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

Reaction Conditions

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Medicinal Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has shown promise in medicinal chemistry due to its structural similarity to bioactive compounds. Its potential applications include:

  • Antimicrobial Activity : Studies suggest that compounds with pyrazole and thiophene structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : It can interact with biological receptors, modulating their activity and influencing physiological responses.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.
  • Cancer Research : Research indicated that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways. This suggests its application in developing new cancer therapies.
  • Diabetes Management : Preliminary studies have indicated that pyrazole derivatives may improve glucose metabolism, suggesting potential applications in diabetes management.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Functional Group Contributions

The compound’s design shares similarities with several classes of heterocyclic derivatives:

A. Pyrazole-Containing Compounds ():
  • N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine: This analog replaces the thiophene-sulfonamide with a thiazole-amine group.
  • N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine : A multivalent pyrazole derivative, highlighting the role of pyrazole in forming hydrogen bonds and π-π stacking interactions in molecular docking studies .
B. Thiophene Derivatives ():
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Features a thiophene ring but lacks the sulfonamide group. The amino alcohol chain may influence solubility and membrane permeability, whereas the sulfonamide in the target compound could enhance hydrogen bonding with biological targets .
Sulfonamide-Containing Compounds (General Context):

The target compound’s thiophene-pyrazole hybrid may broaden its mechanism of action beyond traditional sulfonamides.

Pharmacological and Physicochemical Properties

A. Antimicrobial Activity (Inferred from ):

Pyrazole-thiazole hybrids in demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The 3,5-dimethylpyrazole group is hypothesized to enhance membrane penetration, while the sulfonamide in the target compound may improve target binding (e.g., enzyme active sites) .

B. ADME-Tox Predictions ():

Related pyrazole derivatives show favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with moderate logP values (2.1–3.5) indicating balanced lipophilicity.

Molecular Docking and Reactivity:

Pyrazole-methyl groups in analogs exhibit strong binding to microbial enzymes (e.g., cytochrome P450), attributed to hydrophobic and van der Waals interactions. The sulfonamide’s electronegative sulfur and oxygen atoms could enhance interactions with polar residues in target proteins .

Hypothesized Advantages Over Analogs

Feature Target Compound Closest Analog (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine)
Core Structure Thiophene-sulfonamide + pyrazole Thiazole-amine + pyrazole
Electronic Effects Enhanced polarity (SO₂NH) Moderate polarity (NH₂)
Predicted logP ~2.8 (estimated) 2.5 (reported)
Target Binding Potential dual H-bonding (SO₂NH, pyrazole) Primarily pyrazole-mediated H-bonding

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C16H17N3OS2
  • Molecular Weight : 331.5 g/mol
  • Key Functional Groups : Pyrazole ring, thiophene ring, and sulfonamide group.

These components contribute to its biological activity by enhancing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4a0.22 µg/mL0.25 µg/mL
5a0.20 µg/mL0.23 µg/mL
7b0.21 µg/mL0.24 µg/mL

These values indicate the effectiveness of these compounds in inhibiting bacterial growth and killing bacteria, with lower values representing higher potency .

Anti-inflammatory Properties

The anti-inflammatory effects of similar pyrazole derivatives have also been documented. In a study focusing on acute inflammatory models, compounds demonstrated significant inhibition of paw swelling and body weight loss in animal models, comparable to standard anti-inflammatory drugs like aspirin .

Table 2: Anti-inflammatory Effects in Animal Models

CompoundInhibition Percentage (%)Comparison Drug
Compound A93.53 ± 1.37Aspirin (90.13 ± 1.45)
Compound B85.00 ± 2.00Diclofenac (85.00 ± 1.50)

The data indicates that certain pyrazole derivatives can surpass traditional anti-inflammatory medications in efficacy .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors involved in inflammatory processes and microbial resistance.

Key Mechanisms Identified:

  • Inhibition of Alkaline Phosphatase : Compounds have shown potential as inhibitors against human recombinant alkaline phosphatases, which play roles in various physiological processes .
  • Biofilm Disruption : The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis has been noted, suggesting a mechanism that could enhance the effectiveness of antibiotics .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Case Study 1 : A derivative was tested against resistant strains of bacteria, showing significant reduction in biofilm formation and enhanced susceptibility to conventional antibiotics.
  • Case Study 2 : In vitro studies indicated that the compound could modulate inflammatory pathways, leading to reduced cytokine production in macrophage cultures.

Q & A

Basic: What are the recommended synthetic pathways for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core followed by sulfonamide coupling. Key steps include:

  • Step 1 : Alkylation of 3,5-dimethylpyrazole with a bromoethyl intermediate to introduce the ethyl linker .
  • Step 2 : Sulfonylation using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Optimization : Control reaction temperature (0–5°C for sulfonylation), use inert atmosphere, and monitor progress via TLC or HPLC. Purification often involves column chromatography or recrystallization .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Analytical Validation
1Bromoethyl derivative, DMF, 60°C, 12h65–75NMR (pyrazole C-H peaks)
2Thiophene-2-sulfonyl chloride, Et₃N, DCM, 0°C, 2h50–60HPLC (retention time >95% purity)

Basic: How is the structural integrity of the compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.2–2.4 ppm, thiophene protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄N₃O₂S₂: 308.05) .
  • X-ray Crystallography : Resolves π-stacking interactions between pyrazole and thiophene moieties (if crystalline) .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts reactivity toward electrophiles (e.g., nucleophilic sulfonamide group) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or CHARMM force fields .

Table 2 : DFT Parameters for Electronic Analysis

ParameterValueRelevance
FunctionalB3LYPBalances exact exchange and correlation
Basis Set6-311++G(d,p)Captures polarization/diffusion effects
Solvent ModelPCM (Water)Mimics aqueous biological environments

Basic: How can preliminary biological activity screening be designed for this compound?

  • In Vitro Assays :
    • Anti-inflammatory : Inhibit COX-2 enzyme activity (IC₅₀ measurement via ELISA) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Control Compounds : Compare with known pyrazole-sulfonamide derivatives (e.g., Celecoxib for COX-2) .

Advanced: How can structure-activity relationships (SAR) be explored for optimizing therapeutic efficacy?

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance sulfonamide acidity, improving target binding .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent effects with biological activity data .
  • Crystallographic Studies : Resolve ligand-protein complexes (e.g., with COX-2) to identify key hydrogen bonds (e.g., sulfonamide O atoms with Arg120) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Example : If DFT predicts high reactivity but assays show low inhibition, consider:
    • Solvent Effects : Re-run calculations with explicit solvent models (e.g., water) .
    • Metabolic Stability : Test compound degradation in liver microsomes (e.g., CYP450 enzymes) .
    • Off-Target Binding : Use SPR or ITC to assess non-specific interactions .

Advanced: What methodologies are recommended for pharmacokinetic (ADME) profiling?

  • Absorption : Caco-2 cell monolayer assay to predict intestinal permeability .
  • Metabolism : LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at pyrazole methyl groups) .
  • Excretion : Radiolabeled compound tracking in rodent models .

Table 3 : Key ADME Parameters

ParameterMethodTarget Value
LogPShake-flask2.5–3.5 (optimal for CNS penetration)
Plasma Protein BindingEquilibrium dialysis<90% to avoid sequestration
Half-life (t₁/₂)In vivo pharmacokinetics>4h for sustained action

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